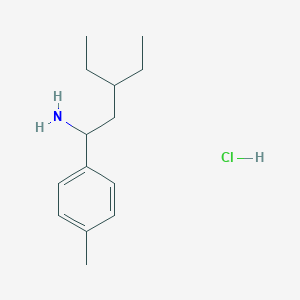

3-Ethyl-1-(p-tolyl)pentan-1-amine hydrochloride

Description

Properties

IUPAC Name |

3-ethyl-1-(4-methylphenyl)pentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N.ClH/c1-4-12(5-2)10-14(15)13-8-6-11(3)7-9-13;/h6-9,12,14H,4-5,10,15H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDFSFJCSANRUDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)CC(C1=CC=C(C=C1)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Ethyl-1-(p-tolyl)pentan-1-amine hydrochloride is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its amine functional group, is primarily utilized in research settings to explore its pharmacological properties and interactions with biological targets.

- Molecular Formula : C14H24ClN

- Molecular Weight : 241.8 g/mol

- Appearance : White to off-white crystalline solid

The biological activity of this compound is thought to involve interactions with various receptors and enzymes. The compound may function as either an inhibitor or activator depending on the specific biological context. Key mechanisms include:

- Binding Affinity : The compound exhibits binding to serotonin receptors and dopamine transporters, indicating potential applications in treating psychiatric disorders.

- Signal Transduction Modulation : It may alter enzyme activity and modulate signal transduction pathways, influencing cellular responses.

Pharmacological Research

Research has indicated that structurally related compounds exhibit significant biological activities, particularly in the realm of analgesia and neuropharmacology. For instance, studies have shown that similar compounds can interact with opioid receptors, suggesting their potential as pain relievers.

Case Studies

- Analgesic Properties : A study highlighted the synthesis of opioid analogs based on the structure of this compound, which demonstrated pronounced analgesic efficiency in preclinical models. These findings suggest a pathway for developing new analgesics from this compound class.

- Neurotransmitter Interaction : Preliminary investigations into the binding affinities of this compound reveal its potential role in modulating neurotransmitter systems, specifically through interactions with serotonin and dopamine pathways. This could have implications for treating mood disorders and other neuropsychiatric conditions.

Comparative Analysis with Related Compounds

The following table summarizes key structural features and biological activities of compounds related to this compound:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 3-Ethyl-1-(o-tolyl)pentan-1-amine hydrochloride | Ortho substitution on the aromatic ring | Different pharmacological profile affecting reactivity |

| 3-Ethyl-1-(m-tolyl)pentan-1-amine hydrochloride | Meta substitution on the aromatic ring | Varying biological activity compared to para and ortho |

| This compound | Para substitution on the aromatic ring | Potential for selective receptor interaction |

Scientific Research Applications

Medicinal Chemistry

Analgesic Properties

Research indicates that compounds related to 3-Ethyl-1-(p-tolyl)pentan-1-amine hydrochloride exhibit significant analgesic properties. Similar compounds have been investigated for their ability to provide pain relief without the side effects commonly associated with opioids, such as addiction and respiratory depression . The structural similarities with other known analgesics suggest that this compound could be developed into a new class of pain management drugs.

Neuropharmacological Studies

Studies have shown that amines play a crucial role in neurotransmission. Compounds like this compound may influence neurotransmitter systems, potentially leading to applications in treating neurodegenerative diseases or psychiatric disorders. The modulation of serotonin and dopamine pathways could be explored further in preclinical trials .

Organic Synthesis

Synthetic Intermediates

this compound can serve as a versatile intermediate in organic synthesis. Its structure allows for various chemical transformations, making it suitable for synthesizing more complex molecules. For instance, it can be utilized in the homologation of aryl ketones to produce long-chain ketones and aldehydes, which are valuable in the synthesis of pharmaceuticals and agrochemicals .

Ligand Development

The compound's ability to coordinate with metals makes it a candidate for developing ligands in catalysis. Research has demonstrated that amine-containing ligands can enhance reaction rates and selectivity in various catalytic processes . This opens avenues for its application in asymmetric synthesis, where enantiomerically pure compounds are desired.

Case Studies and Research Findings

Comparison with Similar Compounds

Structural Analogs with Modified Aryl Groups

3-Ethyl-1-(o-tolyl)pentan-1-amine Hydrochloride

- Molecular Formula : C₁₄H₂₄ClN

- Molecular Weight : 241.80 g/mol

- CAS No.: 1864056-83-6 (isomer)

- Key Difference : The ortho-tolyl (o-tolyl) substituent introduces steric hindrance compared to the para-tolyl group.

- Activity Impact : Substitution at the ortho position reduces TNF-α inhibitory activity due to unfavorable steric interactions in the binding pocket, as observed in pyrazole-based kinase inhibitors .

3-Ethyl-1-(thiophen-3-yl)pentan-1-amine Hydrochloride

- Molecular Formula : C₁₁H₂₀ClNS

- Molecular Weight : 233.80 g/mol

- CAS No.: 1864057-09-9

- Key Difference : Replacement of p-tolyl with a thiophene ring alters electronic properties and aromaticity.

Bicyclo[1.1.1]pentan-1-amine Derivatives

3-tert-Butylbicyclo[1.1.1]pentan-1-amine Hydrochloride

- Molecular Formula : C₉H₁₇ClN·HCl

- Molecular Weight : 175.70 g/mol

- CAS No.: 175.70

- Key Difference : Rigid bicyclo[1.1.1]pentane scaffold replaces the flexible pentan-1-amine chain.

3-(Difluoromethyl)bicyclo[1.1.1]pentan-1-amine Hydrochloride

- Molecular Formula : C₆H₁₀ClF₂N

- Molecular Weight : 169.6 g/mol

- Key Difference : Difluoromethyl group increases electronegativity and lipophilicity.

- Activity Impact : Fluorine substituents improve metabolic stability and may enhance blood-brain barrier penetration but could reduce aqueous solubility .

Substituent Effects on Aromatic Rings

Key Findings :

- Para-substituted methyl (p-tolyl) optimizes electronic and steric compatibility for TNF-α inhibition.

- Larger substituents (e.g., ethyl, chloro) decrease activity due to steric clashes or altered electronic profiles .

Molecular Weight and Solubility

- Target Compound : 241.80 g/mol. Higher lipophilicity due to p-tolyl group may enhance membrane permeability but reduce aqueous solubility.

- Bicyclo Derivatives : Lower molecular weights (e.g., 169.6–191.6 g/mol) but increased rigidity may limit solubility in polar solvents .

Preparation Methods

General Synthetic Route Overview

The preparation of this compound generally involves the following key steps:

- Formation of the ketone intermediate via Friedel-Crafts acylation of toluene with valeroyl chloride to yield 1-(4-methylphenyl)pentan-1-one.

- α-Bromination of the ketone to form α-bromoketones selectively without ring bromination.

- Nucleophilic substitution with an amine source , such as pyrrolidine or a primary amine, to introduce the amine group.

- Hydrolysis and salt formation to isolate the hydrochloride salt of the amine.

This approach is supported by detailed procedures and yields from peer-reviewed literature.

Stepwise Preparation Details

| Step | Reaction | Reagents & Conditions | Outcome & Notes |

|---|---|---|---|

| 1 | Friedel-Crafts Acylation | Toluene + valeroyl chloride, AlCl3 catalyst, controlled temperature | Formation of 1-(4-methylphenyl)pentan-1-one (ketone intermediate) in good yield |

| 2 | α-Bromination | Bromine, catalytic AlCl3, selective for α-position | α-Bromoketone formed quantitatively without aromatic ring bromination |

| 3 | Nucleophilic substitution | Primary amine (e.g., 3-ethylpentan-1-amine or pyrrolidine), solvent Et2O or EtOH, room temperature stirring | Formation of the amine intermediate; reaction monitored for completion over 1-24 hours |

| 4 | Hydrolysis and Salt Formation | Acidic hydrolysis, extraction, basification, and treatment with ethereal HCl | Isolation of the hydrochloride salt as a crystalline solid |

The α-bromoketone intermediate is typically used without further purification before the amination step. The final amine hydrochloride is obtained by precipitation from ethereal HCl and recrystallization from ethanol/ether mixtures to enhance purity and crystallinity.

Detailed Reaction Conditions and Purification

Friedel-Crafts Acylation

- Catalyst: Aluminum chloride (AlCl3)

- Solvent: Usually neat toluene or inert solvents

- Temperature: Controlled to avoid polyacylation and side reactions

- Yield: High, with minimal by-products

α-Bromination

- Reagent: Bromine with catalytic AlCl3

- Selectivity: Reaction conditions tailored to avoid aromatic ring bromination

- Work-up: Direct use of α-bromoketone in next step without isolation improves efficiency

Amination (Nucleophilic Substitution)

- Amines: 3-Ethylpentan-1-amine or other primary amines

- Solvent: Diethyl ether (Et2O) or ethanol (EtOH)

- Temperature: Ice bath cooling initially, then room temperature stirring for 1-24 hours

- Isolation: Partition between water and ether, extraction with aqueous acid/base to purify free base

Hydrochloride Salt Formation

- Acid: 2 M ethereal HCl added until precipitation ceases

- Purification: Recrystallization from ethanol/ether mixtures

- Yield: Typically good crystalline yield with high purity

Analytical Data and Characterization

The hydrochloride salt of 3-ethyl-1-(p-tolyl)pentan-1-amine typically exhibits:

- Melting point: Approximately 100–120 °C (depending on purity and crystallization conditions)

- NMR Spectra: Characteristic aromatic proton signals from the p-tolyl group, methylene and methyl signals from the pentane chain, and amine proton resonances

- Optical Purity: Diastereomeric excess can be enhanced by recrystallization steps, with reported values around 70–75% d.e., further purified to single diastereoisomers.

Comparative Table of Preparation Parameters

| Parameter | Description | Typical Conditions | Comments |

|---|---|---|---|

| Starting Material | Toluene | Commercially available | Used for Friedel-Crafts acylation |

| Acylating Agent | Valeroyl chloride | Stoichiometric amounts | Forms ketone intermediate |

| Bromination | Bromine + AlCl3 | Controlled addition, low temp | Selective α-bromination |

| Amination | 3-Ethylpentan-1-amine or pyrrolidine | Room temp, 1-24 h | Nucleophilic substitution |

| Solvent | Et2O or EtOH | For substitution and recrystallization | Solvent choice affects yield and purity |

| Salt Formation | 2 M ethereal HCl | Until precipitation | Yields hydrochloride salt |

Additional Research Findings and Notes

- The synthetic route is adaptable to various substituted phenyl groups, including p-tolyl, by changing the aryl starting material.

- The reaction sequence benefits from the use of α-bromoketones as intermediates, which are versatile and reactive toward nucleophilic amines.

- Diastereomeric resolution can be achieved by recrystallization with chiral acids such as dibenzoyl-D-tartaric acid, improving enantiomeric purity.

- Alternative synthetic methods involving asymmetric hydrogenation of imines or hydrazones have been reported for related chiral amines but require specialized catalysts and ligands.

- Industrial scale-up considerations include solvent recycling, reaction time optimization, and minimizing hazardous reagents such as bromine.

Q & A

Q. What are the key considerations for optimizing the synthesis of 3-Ethyl-1-(p-tolyl)pentan-1-amine hydrochloride to ensure high yield and purity?

- Methodological Answer : Synthesis optimization involves selecting appropriate amine sources (e.g., ammonia derivatives) and reaction conditions (temperature, pressure, solvent polarity). For hydrochloride salt formation, stoichiometric control of HCl is critical to avoid over-acidification. Automated systems, such as continuous flow reactors, can enhance reproducibility by maintaining precise control of parameters like temperature and reactant ratios . Purification via recrystallization in polar aprotic solvents (e.g., ethanol/water mixtures) is recommended to remove unreacted precursors or byproducts.

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer :

- NMR : H and C NMR can verify the presence of the ethyl, p-tolyl, and pentan-1-amine backbone. Aromatic protons in the p-tolyl group appear as a singlet (δ ~7.1 ppm), while amine protons may show broad peaks due to HCl salt formation.

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] or [M-Cl]) and fragments consistent with the compound’s cleavage patterns.

- FT-IR : Peaks at ~2500–3000 cm (N-H stretch in amine hydrochloride) and ~1600 cm (C=C aromatic) validate functional groups .

Q. How can researchers mitigate solubility challenges during in vitro assays involving this compound?

- Methodological Answer : Solubility in aqueous buffers can be improved using co-solvents like DMSO (≤1% v/v) or cyclodextrin-based solubilizing agents. Pre-formulation studies (e.g., dynamic light scattering) should assess aggregation tendencies. For hydrophobic interactions, micellar systems or lipid-based carriers may enhance bioavailability .

Advanced Research Questions

Q. What strategies resolve crystallographic data discrepancies when refining the structure of this compound using SHELX software?

- Methodological Answer : Discrepancies in X-ray diffraction data (e.g., high R-factor or poor electron density fit) may arise from twinning or disorder in the crystal lattice. Strategies include:

- Twinning Refinement : Use SHELXL’s TWIN command to model twinned domains.

- Disorder Modeling : Split occupancy of disordered groups (e.g., ethyl or p-tolyl moieties) and apply geometric restraints to maintain bond lengths/angles.

- Validation Tools : Cross-check with PLATON or CCDC Mercury to ensure stereochemical plausibility .

Q. How should researchers address conflicting NMR and mass spectrometry data when characterizing synthetic intermediates?

- Methodological Answer : Contradictions may stem from isomeric impurities or residual solvents. Steps include:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations.

- LC-MS/MS : Couple liquid chromatography with tandem MS to isolate and fragment impurities (e.g., diastereomers or regioisomers).

- Control Experiments : Repeat synthesis under inert atmospheres to rule out oxidation byproducts .

Q. What experimental designs are recommended for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions at elevated temperatures (40–60°C). Monitor degradation via HPLC-UV at 254 nm.

- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life under standard storage conditions (2–8°C, inert atmosphere) .

Methodological Notes

- Synthesis References : Industrial-scale methods (e.g., continuous flow reactors) are adaptable for lab-scale synthesis but require miniaturization and safety protocols for exothermic reactions .

- Safety : Handle hydrochloride salts in fume hoods to avoid inhalation of fine powders; use PPE (nitrile gloves, safety goggles) to prevent skin/eye contact .

- Data Reproducibility : Document reaction parameters (e.g., stirring rate, inert gas flow) meticulously to ensure reproducibility, especially for air/moisture-sensitive steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.